(Arg)9 TFA

Neuroprotection Excitotoxicity Stroke Research

(Arg)9 TFA (Nona-L-arginine TFA; Peptide R9 TFA) is a synthetic CPP with a 20-fold uptake advantage over TAT, making TAT or penetratin substitution scientifically unjustified. Its intrinsic, dose-dependent neuroprotective activity (IC50 0.78 μM, glutamic acid model) is distinct from its delivery function and validated in vivo in MCAO rat stroke models. Supplied as the TFA salt for 10 mM water solubility and 3-year powder stability at -20°C. Procure for reproducible gene editing, protein delivery, or preclinical neuroprotection studies.

Molecular Formula C56H111F3N36O12
Molecular Weight 1537.7 g/mol
Cat. No. B10825709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Arg)9 TFA
Molecular FormulaC56H111F3N36O12
Molecular Weight1537.7 g/mol
Structural Identifiers
SMILESC(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C54H110N36O10.C2HF3O2/c55-28(10-1-19-74-46(56)57)37(91)83-29(11-2-20-75-47(58)59)38(92)84-30(12-3-21-76-48(60)61)39(93)85-31(13-4-22-77-49(62)63)40(94)86-32(14-5-23-78-50(64)65)41(95)87-33(15-6-24-79-51(66)67)42(96)88-34(16-7-25-80-52(68)69)43(97)89-35(17-8-26-81-53(70)71)44(98)90-36(45(99)100)18-9-27-82-54(72)73;3-2(4,5)1(6)7/h28-36H,1-27,55H2,(H,83,91)(H,84,92)(H,85,93)(H,86,94)(H,87,95)(H,88,96)(H,89,97)(H,90,98)(H,99,100)(H4,56,57,74)(H4,58,59,75)(H4,60,61,76)(H4,62,63,77)(H4,64,65,78)(H4,66,67,79)(H4,68,69,80)(H4,70,71,81)(H4,72,73,82);(H,6,7)/t28-,29-,30-,31-,32-,33-,34-,35-,36-;/m0./s1
InChIKeyXGQPDCDNEZIVKJ-MXIXLHBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Arg)9 TFA (Nona-L-arginine TFA): A Validated Arginine-Rich Cell-Penetrating Peptide for Neuroprotection and Intracellular Delivery Research


(Arg)9 TFA (Nona-L-arginine TFA, Peptide R9 TFA; CAS 2283335-13-5) is a chemically synthesized cell-penetrating peptide (CPP) composed of nine L-arginine residues, supplied as a trifluoroacetate (TFA) salt to enhance water solubility and handling stability during procurement and long-term storage . As a member of the arginine-rich CPP class, which includes widely studied sequences such as TAT and penetratin, (Arg)9 TFA is characterized by its potent ability to translocate across biological membranes and mediate intracellular delivery of diverse molecular cargoes [1]. Its fundamental role as a molecular transporter is complemented by an intrinsic, quantifiable neuroprotective activity that is distinct from its delivery function [2].

Why (Arg)9 TFA Cannot Be Simply Substituted with Other Common Arginine-Rich Cell-Penetrating Peptides (CPPs)


Substitution of (Arg)9 TFA with other in-class CPPs such as TAT or penetratin is scientifically unjustified due to quantifiable, non-linear differences in both transduction efficiency and intrinsic biological activity. The number and stereochemistry of arginine residues are critical determinants of uptake kinetics and cytosolic bioavailability [1]. Furthermore, the specific peptide sequence dictates its intrinsic pharmacology, leading to vastly different neuroprotective potencies in standardized injury models [2]. Even the choice of counterion (e.g., TFA vs. acetate) introduces practical distinctions in solubility and stability that can significantly impact experimental reproducibility and the handling of bulk material . The evidence presented below provides the quantitative justification for specifically selecting (Arg)9 TFA over its closest analogs.

Quantitative Differentiation Guide for (Arg)9 TFA: Head-to-Head Performance Against Key Comparators


Superior Neuroprotective Potency of (Arg)9 TFA vs. TAT-D and Penetratin in Glutamic Acid Excitotoxicity Model

In a direct head-to-head comparison using primary cortical neuronal cultures, (Arg)9 exhibits significantly higher neuroprotective potency than the widely studied CPPs TAT-D and penetratin. In the glutamic acid excitotoxicity model, the IC50 for (Arg)9 was determined to be 0.78 μM, compared to 3.4 μM for penetratin and 13.9 μM for TAT-D [1]. This represents an approximate 4.4-fold and 17.8-fold increase in potency over penetratin and TAT-D, respectively.

Neuroprotection Excitotoxicity Stroke Research

Enhanced Cellular Uptake Efficiency of (Arg)9 vs. TAT PTD (49-57) by Michaelis-Menten Kinetics

Kinetic analysis of cellular uptake demonstrates that an L-arginine nonamer (R9) is quantitatively more efficient as a transduction domain than the canonical TAT peptide. Michaelis-Menten kinetic analysis in Jurkat cells revealed that R9 exhibits a 20-fold greater cellular uptake efficiency compared to Tat(49-57) [1]. This superiority is attributed to the dense clustering of guanidinium groups, which facilitates membrane interaction and internalization.

Drug Delivery Intracellular Trafficking Flow Cytometry

In Vivo Therapeutic Efficacy of (Arg)9 (D-Isoform) in a Permanent Stroke Model

The D-isoform of (Arg)9 demonstrates translational neuroprotective efficacy in a clinically relevant in vivo model. Intravenous administration of (Arg)9 (D-isoform) at a dose of 1000 nmol/kg, delivered 30 minutes after permanent middle cerebral artery occlusion (MCAO) in rats, resulted in a significant reduction in cerebral infarct volume [1]. This in vivo outcome corroborates the in vitro potency data and provides a key differentiator against many CPPs that lack validated in vivo therapeutic effects in complex disease models.

Stroke Ischemia-Reperfusion In Vivo Pharmacology

Impact of TFA Salt Form on Solubility and Long-Term Storage Stability

The TFA salt form of (Arg)9 offers specific handling and solubility characteristics compared to its acetate counterpart. (Arg)9 TFA is soluble in water up to 10 mM, while being insoluble in DMSO . In contrast, (Arg)9 acetate demonstrates a higher aqueous solubility of 50 mg/mL . While acetate salts are often preferred for final biological assays due to lower cytotoxicity , the TFA form is the default product of solid-phase peptide synthesis (SPPS) and provides a defined starting material with predictable storage stability, maintaining integrity for up to 3 years when stored as a powder at -20°C . The TFA counterion can be subsequently exchanged by the end-user if required for a specific assay.

Peptide Chemistry Formulation Stability

Defined Application Scenarios for (Arg)9 TFA Based on Quantitative Performance Advantages


Neuroprotection Studies in Excitotoxicity and Ischemia Models

Procurement of (Arg)9 TFA is indicated for any research program investigating intrinsic neuroprotective mechanisms in primary neuronal cultures or in vivo stroke models. Its sub-micromolar IC50 (0.78 μM) in the glutamic acid model provides a robust efficacy baseline [1], enabling its use as a positive control or a therapeutic lead. Its demonstrated in vivo efficacy in reducing infarct volume in a permanent MCAO rat model further justifies its selection for preclinical stroke research over other CPPs with only in vitro data [2].

High-Efficiency Intracellular Delivery of Macromolecular Cargo

For applications requiring efficient transduction of proteins, nucleic acids, or nanoparticles, (Arg)9 TFA offers a 20-fold improvement in cellular uptake efficiency over the standard TAT peptide [3]. This quantifiable advantage makes it the preferred vector for assays where high intracellular concentrations of cargo are critical, such as gene editing, functional protein delivery, or imaging of intracellular processes in hard-to-transfect cell types.

Stable Reference Standard for Arginine-Rich CPP Analytical Chemistry

As the default TFA salt form resulting from standard SPPS, (Arg)9 TFA serves as a chemically defined and highly stable reference material. Its long-term powder stability (3 years at -20°C) makes it suitable for use as an analytical standard in HPLC method development, mass spectrometry calibration, and comparative studies of novel CPPs. The defined solubility profile (10 mM in H2O) allows for reproducible preparation of stock solutions for quantitative studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Arg)9 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.